molecular formula C7H10BrClN2O2S B2700516 Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride CAS No. 2248338-63-6

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride

Cat. No.: B2700516
CAS No.: 2248338-63-6
M. Wt: 301.58
InChI Key: YERNAFXSMCSBIL-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a bromine atom attached to the thiazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the bromination of a thiazole derivative, followed by the introduction of the aminomethyl group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

    Ester Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate: Similar structure but contains an indole ring instead of a thiazole ring.

    Ethyl 2-(aminomethyl)-5-chloro-1,3-thiazole-4-carboxylate: Similar structure but contains a chlorine atom instead of a bromine atom.

Uniqueness

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The combination of the thiazole ring and the aminomethyl group also contributes to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S.ClH/c1-2-12-7(11)5-6(8)13-4(3-9)10-5;/h2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERNAFXSMCSBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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